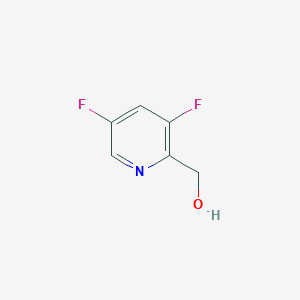

(3,5-Difluoropyridin-2-YL)methanol

Overview

Description

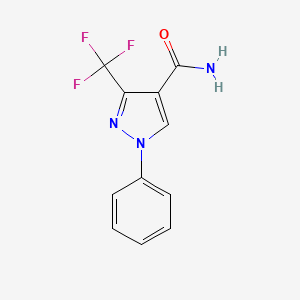

“(3,5-Difluoropyridin-2-YL)methanol” is a chemical compound with the CAS Number: 1065267-14-2 . It has a linear formula of C6H5F2NO . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of “(3,5-Difluoropyridin-2-YL)methanol” can be achieved through a reaction involving sodium tetrahydroborate in ethanol at 0 - 20℃ . The reaction is stirred at 0 C for thirty minutes and at ambient temperature for two hours .

Molecular Structure Analysis

The InChI Code for “(3,5-Difluoropyridin-2-YL)methanol” is 1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 . The molecular weight of the compound is 145.11 .

Physical And Chemical Properties Analysis

“(3,5-Difluoropyridin-2-YL)methanol” has a boiling point of 176.5±35.0C at 760 mmHg . The compound is available in solid or liquid form .

Scientific Research Applications

Application 1: Synthesis of Bioactive Molecules

- Summary of the Application : A team of chemists at the University of Münster has developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines . The difluoromethyl group often determines the properties of bioactive molecules and is therefore particularly interesting for drug research .

- Methods of Application : The chemists applied a strategy of temporary dearomatization. The dearomatized active intermediates react with reagents containing difluoromethyl groups to form the chemically functionalized pyridines .

- Results or Outcomes : This method is also suitable for the difluoromethylation of pyridine-containing drugs at the end of the synthesis sequence .

Application 2: Anti-Fibrosis Activity

- Summary of the Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application : The pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized .

- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application 3: Introduction of Fluorinated Components into Molecules

- Summary of the Application : A team of chemists at the University of Münster has developed a new method for introducing fluorinated components into molecules . This method allows for the precise incorporation of a difluoromethyl group into pyridine rings at certain positions .

- Methods of Application : The chemists applied a strategy of temporary dearomatization. The dearomatized active intermediates react with reagents containing difluoromethyl groups to form the chemically functionalized pyridines .

- Results or Outcomes : This method is suitable for the difluoromethylation of pyridine-containing drugs at the end of the synthesis sequence .

Application 4: Synthesis of Trifluoromethylpyridines

- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . More than 50% of the pesticides launched in the last two decades have been fluorinated .

- Results or Outcomes : Around 500 tons/year of pesticides containing the TFMP intermediate are manufactured .

Application 5: Formation of Nanoparticles

- Summary of the Application : A compound similar to “(3,5-Difluoropyridin-2-YL)methanol”, namely “3- (3,5-difluoro-3,5-bis ( (nonyloxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide (4b)”, was found to form nanoparticles .

- Methods of Application : The compound was synthesized and its ability to form nanoparticles was evaluated using Dynamic Light Scattering (DLS) measurements .

- Results or Outcomes : The compound formed nanoparticles with an average diameter around 370/430 nm and Polydispersity Index (PDI) values of 0.3/0.4 for a freshly prepared sample and sample after 5 days of storage, respectively .

Application 6: Use in Agrochemicals and Pharmaceuticals

- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible . More than 50% of the pesticides launched in the last two decades have been fluorinated .

- Results or Outcomes : Around 500 tons/year of pesticides containing the TFMP intermediate are manufactured .

Safety And Hazards

properties

IUPAC Name |

(3,5-difluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNXXKCNVYDIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Difluoropyridin-2-YL)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)